Azane;methyl(phenyl)carbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;methyl(phenyl)carbamodithioic acid, also known as cyanomethyl methyl (phenyl)carbamodithioate, is a chemical compound with the molecular formula C10H10N2S2 and a molecular weight of 222.33 g/mol . It is a pale yellow crystalline substance that is sensitive to light and should be stored in a cool, dark place .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azane;methyl(phenyl)carbamodithioic acid can be synthesized through a reaction involving cyanomethyl chloride and methyl(phenyl)carbamodithioic acid . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction . The reaction is carried out under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory . The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Azane;methyl(phenyl)carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and amines.
Substitution: Nucleophilic substitution reactions are common, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamodithioates .
Scientific Research Applications
Azane;methyl(phenyl)carbamodithioic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of azane;methyl(phenyl)carbamodithioic acid involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . In biological systems, it may interfere with cellular pathways, leading to its observed antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Azane;methyl(phenyl)carbamodithioic acid is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities . Its ability to act as a RAFT agent in polymerization processes sets it apart from other similar compounds .
Properties
CAS No. |
42139-51-5 |
---|---|
Molecular Formula |
C8H12N2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
azane;methyl(phenyl)carbamodithioic acid |
InChI |
InChI=1S/C8H9NS2.H3N/c1-9(8(10)11)7-5-3-2-4-6-7;/h2-6H,1H3,(H,10,11);1H3 |
InChI Key |
UUTDARZAVSEIFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)S.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.